N-(2-methoxy-4-nitrophenyl)ethanesulfonamide
Description
N-(2-Methoxy-4-Nitrophenyl)ethanesulfonamide is a sulfonamide derivative characterized by a nitro-substituted aromatic ring and an ethanesulfonamide group. Sulfonamides are renowned for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties . The compound’s structure features a nitro group at the 4-position and a methoxy group at the 2-position of the benzene ring, contributing to its electronic and steric properties. Intramolecular hydrogen bonds (e.g., C–H···O interactions) stabilize its conformation, as observed in related sulfonamide derivatives .
Synthesis: The compound can be synthesized via nucleophilic substitution reactions between ethanesulfonyl chloride and substituted anilines under basic conditions, analogous to methods described for N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide (yield: 55–90%) .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-3-17(14,15)10-8-5-4-7(11(12)13)6-9(8)16-2/h4-6,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLFEGMYOBTSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546077-27-4 | |
| Record name | N-(2-methoxy-4-nitrophenyl)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)ethanesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group, forming 2-methoxy-4-nitroaniline.
Sulfonation: The nitroaniline derivative is then sulfonated to introduce the ethanesulfonamide group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific catalysts and reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-4-nitrophenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in different derivatives.
Substitution: The methoxy and nitro groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amino derivatives, hydroxylamines.
Substitution Products: Alkoxy derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
N-(2-methoxy-4-nitrophenyl)ethanesulfonamide has shown potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound's nitro group may enhance its activity against specific bacterial strains and could be effective against resistant pathogens.
Case Study :
A study demonstrated that derivatives of sulfonamides exhibited significant antibacterial activity against various strains of bacteria, including Bacillus subtilis and Escherichia coli. The compound's structural characteristics were linked to its efficacy, suggesting that modifications could lead to improved antimicrobial agents .
2. Anti-inflammatory Properties
Research indicates that compounds similar to this compound possess anti-inflammatory properties. The ability to inhibit inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Study :
In vitro studies have shown that related compounds can inhibit the expression of inflammatory cytokines in human airway epithelial cells, suggesting a mechanism through which they may exert therapeutic effects in inflammatory diseases .
The versatility of this compound opens avenues for further research:
- Pharmacological Exploration : Investigating its interactions with various biological targets could lead to the development of new therapeutic agents.
- Material Science Innovations : Exploring its use in advanced materials for electronics and photonics could yield significant technological advancements.
- Synthetic Modifications : Further chemical modifications could enhance its biological activity or tailor its properties for specific applications.
Mechanism of Action
The mechanism by which N-(2-methoxy-4-nitrophenyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo redox reactions that affect cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors, triggering signaling cascades that result in biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Features and Physicochemical Properties
Key Observations :
Substituent Impact on Bioactivity: The trifluoromethylpyrazole group in compound 6b enhances antitumor activity, likely due to improved lipophilicity and target binding . The difluorophenoxy moiety in the anticancer candidate improves pharmacokinetic properties (e.g., blood-brain barrier penetration).
Electronic Effects :
- Nitro groups (e.g., in the target compound) enhance electrophilicity, facilitating interactions with biological nucleophiles (e.g., enzymes) .
- Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs .
Key Observations :
Biological Activity
N-(2-methoxy-4-nitrophenyl)ethanesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry, particularly in antimicrobial and anti-inflammatory applications. This compound features a sulfonamide group, an ethanesulfonamide backbone, and a 2-methoxy-4-nitrophenyl moiety, which collectively contribute to its biological activity. The molecular formula is C10H12N2O4S, and it has a molecular weight of approximately 248.28 g/mol.
Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. This compound may exert its antibiotic effects through this mechanism. Additionally, the presence of the nitro group can enhance its reactivity and may induce apoptosis in certain cancer cell lines, suggesting a dual role in both antibacterial and anticancer activities.
Antimicrobial Activity
Studies indicate that this compound exhibits notable antimicrobial properties. Its mechanism involves the inhibition of bacterial folate synthesis, akin to other sulfonamides.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It potentially modulates inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Cell Line Studies : Research has demonstrated that derivatives of sulfonamides can inhibit pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli. This suggests that this compound may similarly reduce inflammation markers.
Case Studies and Experimental Data
A variety of studies have focused on the biological activity of this compound. Below are summarized findings from recent research:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves standard organic reactions that yield high purity and yield. The structural complexity allows interaction with various biological targets, enhancing its pharmacological profile compared to simpler sulfonamides.
Key Structural Features
- Nitro Group : Enhances reactivity and potential anticancer activity.
- Methoxy Group : Influences solubility and biological interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-methoxy-4-nitrophenyl)ethanesulfonamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis can be adapted from protocols for analogous sulfonamides. For example:
- React ethanesulfonyl chloride with 2-methoxy-4-nitroaniline in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base and dimethylaminopyridine (DMAP) as a catalyst .
- Monitor reaction progress via TLC (e.g., hexane:ethyl acetate, 7:3).
- Optimize yield by adjusting stoichiometry (e.g., 1.1 equivalents of amine) and post-reaction workup (aqueous extraction, brine wash, MgSO₄ drying).
- Purify via flash chromatography (same solvent system) to isolate crystalline product (55–90% yield) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing N-(2-methoxy-4-nitrophenyl)ethanesulfonamide?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, nitro, sulfonamide groups). Compare shifts with analogs like N-(4-methoxy-2-nitrophenyl)methanesulfonamide .
- X-ray crystallography : Resolve torsion angles (e.g., S–N–C–C) and intramolecular hydrogen bonds (e.g., C–H···O) to define conformational stability .
- HRMS : Validate molecular weight (exact mass: 428.1107 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design sulfonamide analogs to investigate structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Core modifications : Replace ethanesulfonamide with methylsulfonamide (as in ) or introduce electron-withdrawing groups (e.g., halogens) to alter reactivity .
- Synthetic strategies : Use Knoevenagel condensation ( ) to generate ethenesulfonamide derivatives or reductive amination to explore amino-substituted analogs .
- Biological assays : Screen analogs against targets like carbonic anhydrase or mGlu receptors, referencing known sulfonamide activities .
Q. What computational approaches are suitable for predicting the interaction of N-(2-methoxy-4-nitrophenyl)ethanesulfonamide with biological targets like mGlu receptors?
- Methodological Answer :
- Docking studies : Use programs like AutoDock Vina to model binding to mGluR2/3 allosteric sites, guided by known ethanesulfonamide modulators (e.g., LY487379 in ) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., Ser688, Ala689) for hydrogen bonding .
Q. How should discrepancies between experimental crystallographic data and computational modeling results be systematically addressed?
- Methodological Answer :
- Torsion angle validation : Compare X-ray-derived angles (e.g., S–N–C–C = ±80–92°) with DFT-optimized geometries. Adjust force fields if deviations exceed 5° .
- Hydrogen bonding analysis : Use Mercury software to map experimental contacts (e.g., C8–H8B···O4) against electrostatic potential surfaces from Gaussian calculations .
Q. What strategies can resolve conflicting spectroscopic data, such as unexpected NMR shifts or IR absorptions?
- Methodological Answer :
- Variable temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing split signals .
- Isotopic labeling : Substitute ¹³C/¹⁵N in the nitro group to isolate coupling patterns in complex spectra .
- IR benchmarking : Compare experimental stretches (e.g., S=O at ~1350 cm⁻¹) with computed frequencies (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
